molecular formula C6H3ClIN3 B12314748 1-Azido-2-chloro-4-iodobenzene

1-Azido-2-chloro-4-iodobenzene

Katalognummer: B12314748
Molekulargewicht: 279.46 g/mol
InChI-Schlüssel: ASADGAPJISKGBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azido-2-chloro-4-iodobenzene is an organic compound that belongs to the class of aromatic azides. It is characterized by the presence of an azido group (-N₃), a chlorine atom, and an iodine atom attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Azido-2-chloro-4-iodobenzene can be synthesized through a multi-step process involving the substitution of hydrogen atoms on a benzene ring with azido, chlorine, and iodine groups. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Azido-2-chloro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido, chlorine, and iodine groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide, sodium iodide, and chlorine gas.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products Formed

    Substitution: Products include various substituted benzenes depending on the nucleophile used.

    Reduction: The major product is 1-amino-2-chloro-4-iodobenzene.

    Oxidation: Products include oxidized derivatives of the azido group, such as nitro compounds.

Wissenschaftliche Forschungsanwendungen

1-Azido-2-chloro-4-iodobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Azido-2-chloro-4-iodobenzene involves its reactivity with various nucleophiles and electrophiles. The azido group is particularly reactive and can undergo cycloaddition reactions, forming triazoles. The chlorine and iodine atoms can participate in substitution reactions, making the compound versatile in synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Azido-2-chloro-4-iodobenzene is unique due to the presence of all three functional groups (azido, chlorine, and iodine) on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable in various synthetic and research applications.

Eigenschaften

Molekularformel

C6H3ClIN3

Molekulargewicht

279.46 g/mol

IUPAC-Name

1-azido-2-chloro-4-iodobenzene

InChI

InChI=1S/C6H3ClIN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H

InChI-Schlüssel

ASADGAPJISKGBP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1I)Cl)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.